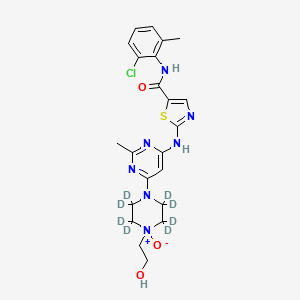

Dasatinib-d8 N-Oxide

Übersicht

Beschreibung

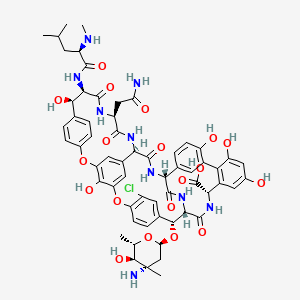

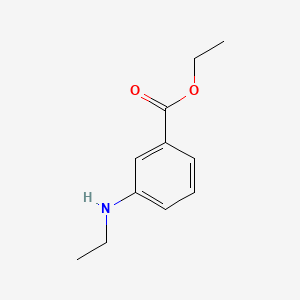

Dasatinib-d8 N-Oxide is the deuterium labeled Dasatinib N-oxide . Dasatinib N-oxide is a minor metabolite of Dasatinib . Dasatinib is a potent and orally active dual Src/Bcr-Abl inhibitor .

Synthesis Analysis

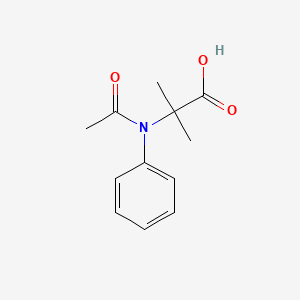

Dasatinib is metabolized in humans, primarily by CYP3A4, and flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .Molecular Structure Analysis

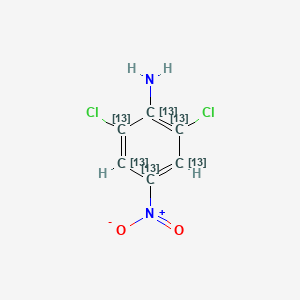

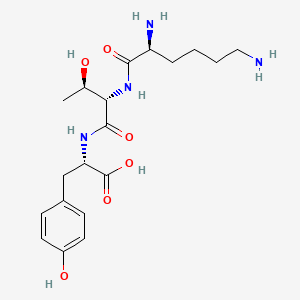

The molecular formula of this compound is C22H18D8ClN7O3S . Its molecular weight is 512.05 .Chemical Reactions Analysis

Dasatinib shows a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents . The Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .Physical And Chemical Properties Analysis

The molecular weight of this compound is 512.1 g/mol . It has a computed XLogP3-AA of 3.6 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 7 . Its exact mass is 511.2008506 g/mol .Wissenschaftliche Forschungsanwendungen

Biosensing and Drug Detection

- Research has explored the development of an amplified biosensor for detecting dasatinib in aqueous solutions, utilizing gold nanoparticles and reduced graphene oxide. This biosensor shows potential for accurate analysis of dasatinib in various samples, including tablets and urine, indicating its utility in drug monitoring and environmental testing (Tahernejad-Javazmi, Shabani‐Nooshabadi, & Karimi-Maleh, 2018).

Understanding Drug Metabolism

- Investigations into the metabolism and disposition of dasatinib in humans have revealed numerous metabolites, including hydroxylated metabolites and N-oxide derivatives. These studies are crucial for understanding the drug's pharmacokinetics and guiding its safe and effective use in clinical settings (Christopher et al., 2008).

Investigating Drug Impurities

- A study focused on the investigational analysis of dasatinib N-oxide impurity in different diluents. This research is significant in ensuring the quality and efficacy of dasatinib, particularly in its pharmaceutical formulations (Ketha & Kolli, 2022).

Drug Quantification in Biological Studies

- Research involving mass spectrometry imaging used dasatinib, including its deuterated form, as a standard for quantifying the drug in tissue samples. This method is important for drug metabolism and pharmacokinetics studies, particularly in the context of cancer research (Schulz et al., 2013).

Pharmacological Studies

- Dasatinib has been studied for its potential as a pharmacologic on/off switch for CAR T cells in cancer immunotherapy. Understanding the molecular mechanisms of dasatinib in modulating immune cells opens new avenues for targeted cancer therapies (Mestermann et al., 2019).

Wirkmechanismus

Target of Action

Dasatinib-d8 N-Oxide is a deuterium-labeled derivative of Dasatinib . Dasatinib is a potent and orally active dual inhibitor of Src and Bcr-Abl tyrosine kinases . These kinases are primary targets of Dasatinib and play crucial roles in cell growth and proliferation .

Mode of Action

Dasatinib inhibits the tyrosine kinase activity of BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ . In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to uncontrolled cell growth and proliferation . Dasatinib binds to these kinases and inhibits their activity, thereby blocking the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of these kinases by Dasatinib disrupts several biochemical pathways involved in cell growth and proliferation . This disruption leads to the downstream effects of cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib absorption is decreased by ph-modifying agents and is also subject to drug interactions with cyp3a4 inducers or inhibitors .

Result of Action

The inhibition of the tyrosine kinases by Dasatinib results in the disruption of cell growth and proliferation, leading to cell cycle arrest and apoptosis . This results in the inhibition of the growth of cancer cells, making Dasatinib an effective treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Action Environment

The action of Dasatinib can be influenced by environmental factors. For instance, the Piperazine ring present in Dasatinib is susceptible to oxidation, leading to the formation of Dasatinib N-Oxide . This oxidation is induced by the micro oxidic properties of the solvent used as a diluent . Therefore, the choice of diluent can influence the stability and efficacy of Dasatinib .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dasatinib-d8 N-Oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

A comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .

Eigenschaften

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFNEEZCTQCRAW-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675657 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189988-36-0 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.